![molecular formula C15H24N4O2S2 B6527495 N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 893347-18-7](/img/structure/B6527495.png)
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide, commonly referred to as N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide, is an organic compound composed of nitrogen, carbon, hydrogen, oxygen, and sulfur. It is a colorless solid that is soluble in acetone and ethanol. N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide is a unique molecule, due to its ability to act as a catalyst for a variety of chemical reactions.
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy.
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target protein, leading to downstream effects .
Biochemical Pathways
Given the potential target of aldose reductase, it’s plausible that the compound could impact pathways related to glucose metabolism
Pharmacokinetics
A similar compound, n-(4-methoxyphenyl)pentanamide, has been shown to have an excellent drug-likeness profile . This suggests that the compound could potentially have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Based on the potential target of aldose reductase, the compound could potentially alter glucose metabolism within cells . This could have various downstream effects, depending on the specific cellular context.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide in laboratory experiments is its low cost and ease of synthesis. It is also a highly efficient catalyst and can be used in a wide range of reactions. The main limitation of using this compound in laboratory experiments is its instability in basic solutions. It is also sensitive to light and air and should be stored in a dark, dry place.
Zukünftige Richtungen
N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide has a wide range of potential applications in the fields of organic chemistry, biochemistry, and materials science. Future research could focus on developing new methods of synthesis and improving the efficiency of existing reactions. Additionally, the compound could be used to develop new pharmaceuticals and materials with improved properties. Finally, further research could be conducted to explore the potential applications of N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide in biotechnology and nanotechnology.
Synthesemethoden
N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide is synthesized by the reaction of cyclohexylcarbamic acid with methylthiocarbamate in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by vacuum distillation. The yield of the reaction is typically around 90%.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-methyl-thiocarbamoyl-pentanamide has a wide range of scientific research applications. It is used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polyurethanes, polyamides, and polyesters. Additionally, it is used in the synthesis of nanostructured materials, such as carbon nanotubes, nanowires, and nanofibers.
Eigenschaften
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S2/c1-2-3-9-12(20)17-14-18-19-15(23-14)22-10-13(21)16-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUDNHBXWCBYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.